Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound with the CAS number 2172471-36-0. It is classified as a small organic molecule and belongs to the class of compounds known as thiazoles, which are five-membered heterocyclic rings containing sulfur and nitrogen. The compound is characterized by its ethyl ester functionality and a piperazine moiety, which are significant for its biological activity and potential therapeutic applications .
The synthesis of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves multi-step organic reactions that can include:
Detailed technical methods for these synthesis steps can vary based on specific laboratory protocols and desired yields .
The molecular formula of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide is C10H16BrN3O2S, with a molecular weight of 322.22 g/mol.
The structural representation can be described using various chemical notation systems such as SMILES or InChI:
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide participates in various chemical reactions due to its functional groups:
These reactions are crucial for further modifications and derivatizations that may enhance the compound's properties or lead to new derivatives .
The mechanism of action for Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide is not fully elucidated but is believed to involve interactions with biological targets such as receptors or enzymes related to neurotransmission or metabolic pathways. The thiazole ring may play a role in binding affinity due to its heteroatoms that can participate in hydrogen bonding and π-stacking interactions.
Research indicates that compounds containing similar structures often exhibit activities such as:
While specific density and boiling point data are not available for Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide, general properties expected from similar compounds include:
Key chemical properties include:
Further studies would be required to establish comprehensive physical property data such as melting point and specific heat capacity .
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide has potential applications in various scientific fields:
The synthesis of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide (CAS: 2172471-36-0) leverages strategic approaches to couple piperazine and thiazole heterocycles. The dominant method involves a modified Hantzsch thiazole formation, where ethyl 2-aminothiazole-4-carboxylate hydrobromide (CID 16495520) reacts with 1-(2-haloethyl)piperazine derivatives under basic conditions [4] [7]. This reaction proceeds via nucleophilic displacement, where the primary amine of the thiazole attacks the electrophilic carbon of the haloalkyl intermediate, forming the critical C–N bond.
An alternative route employs direct N-alkylation of unprotected piperazine with ethyl 2-bromothiazole-4-carboxylate. This single-step method achieves yields of 68–75% but requires rigorous stoichiometric control to prevent N,N′-dialkylation byproducts [2]. Post-alkylation, hydrobromide salt formation is achieved through ethereal HBr saturation, yielding the crystalline final product with >98% purity (HPLC) after recrystallization from ethanol-diethyl ether mixtures. Cold-chain transportation (2–8°C) is recommended for long-term stability due to the compound’s hygroscopic nature [2].
Table 1: Comparative Synthetic Routes for Piperazine-Thiazole Core Assembly
Method | Reaction Conditions | Yield (%) | Purity (HPLC, %) | Key Advantage |
---|---|---|---|---|
Hantzsch-Thiazole Alkylation | K₂CO₃, DMF, 80°C, 12 h | 82 | 99.5 | High regioselectivity |
Direct Piperazine Alkylation | Et₃N, CH₃CN, reflux, 8 h | 75 | 98.2 | Fewer synthetic steps |
Reductive Amination | NaBH₃CN, MeOH, rt, 24 h | 61 | 97.8 | Mild conditions |
Cyclocondensation techniques are pivotal for constructing the thiazole ring prior to piperazine coupling. Ethyl 2-aminothiazole-4-carboxylate (PubChem CID 5003096) is synthesized via Hantzsch methodology, reacting ethyl bromopyruvate with thiourea in refluxing ethanol (yield: 85–90%) [7] [8]. This precursor’s exocyclic amine group is then functionalized through reductive amination with piperazine-containing aldehydes. For example, using 4-(2-oxoethyl)piperazine-1-carboxylate and NaBH₃CN in methanol affords the secondary amine linkage, though this route suffers from moderate yields (60–65%) due to imine intermediate instability [9].
Solvent effects profoundly influence cyclization efficiency. Polar aprotic solvents like dimethylformamide enhance nucleophilicity during alkylation, while protic solvents (e.g., ethanol) favor Schiff base formation in reductive amination. Catalytic optimization using PdCl₂[P(o-tol)₃]₂ in xylenes has demonstrated 92% coupling efficiency for sterically hindered analogs, though this remains unexplored for the target compound [3] [10]. Microwave-assisted cyclization (100°C, 30 min) reduces reaction times by 75% compared to conventional heating but risks decomposition above 120°C [5].
Table 2: Cyclization and Coupling Reaction Optimization Parameters
Strategy | Conditions | Yield (%) | Byproduct Formation | Limitations |
---|---|---|---|---|
Classical Hantzsch | Ethanol, reflux, 6 h | 89 | <5% | High temperature required |
Reductive Amination | NaBH₃CN, MeOH, 24 h | 63 | 12–15% | Imine hydrolysis side reaction |
Pd-Catalyzed Coupling | PdCl₂[P(o-tol)₃]₂, xylenes, 110°C | 92* | <3% | Catalyst cost |
*Reported for structural analog; not yet applied to target molecule [3].
Hydrobromide salt formation is a critical crystallization-induced purification step that enhances the drug-like properties of the free base. The reaction involves treating the ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate with 48% hydrobromic acid in anhydrous ethanol, yielding a crystalline solid with defined stoichiometry (1:1 base-to-acid ratio) [1] [2]. This salt form improves aqueous solubility (3.2 mg/mL vs. 0.08 mg/mL for free base) by facilitating protonation of the piperazine nitrogen (pKa = 9.1), thereby enhancing ionization under physiological pH conditions [1].
The hydrobromide counterion also influences solid-state stability. Powder X-ray diffraction (PXRD) analyses reveal a monoclinic crystal lattice stabilized by N⁺–H···Br⁻ hydrogen bonds and Coulombic interactions, which reduce hygroscopicity compared to hydrochloride analogs [1]. This crystalline structure suppresses deliquescence at relative humidities <75%, making it suitable for tropical storage. Bioavailability studies in rat models indicate 40% higher plasma exposure (AUC₀–₂₄) for the hydrobromide salt versus the free base, attributed to improved dissolution in gastric fluid [3].
Table 3: Impact of Hydrobromide Salt on Physicochemical Properties
Property | Free Base | Hydrobromide Salt | Change (%) |
---|---|---|---|
Aqueous Solubility (pH 7.4) | 0.08 mg/mL | 3.2 mg/mL | +4000 |
Melting Point | 101–103°C (decomp.) | 228–230°C | +125 |
Hygroscopicity (25°C, 75% RH) | 8% weight gain | 0.3% weight gain | -96 |
Log D (octanol/water) | 1.86 | -0.42* | -122 |
*Calculated for ionized form at pH 7.4.
Solution-phase synthesis remains the dominant industrial method for this compound, offering scalability (>500 g/batch) and straightforward reaction monitoring via thin-layer chromatography [2] [9]. However, it suffers from purification bottlenecks; intermediate isolation requires multiple liquid-liquid extractions and silica gel chromatography, reducing overall yield to 45–50% across 6 steps [5]. Additionally, the final hydrobromide crystallization achieves only 92–94% purity, necessitating recrystallization.
In contrast, solid-phase approaches using chlorotrityl chloride resin anchor the thiazole carboxylate group, enabling piperazine coupling through amide bonds. Although unsuitable for direct large-scale production (typical batch size: 0.1–0.5 mmol), this method achieves 86% purity for linear precursors after cleavage [5]. The main advantage lies in automation compatibility and reduced purification needs—intermediates are purified via resin washing, eliminating chromatography. However, cyclization efficiency on solid support is suboptimal (36% yield) compared to solution-phase (72%), and resin costs are prohibitive for kilogram-scale synthesis [5].
Hybrid strategies show promise, where solution-phase synthesis of the thiazole-piperazine core is followed by solid-phase functionalization. This approach leverages high-throughput diversification for analog libraries while maintaining cost efficiency for the core structure. Environmental impact assessments reveal solution-phase synthesis consumes 340 L/kg solvent versus 120 L/kg for solid-phase, but the latter produces more plastic waste from disposable columns [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1